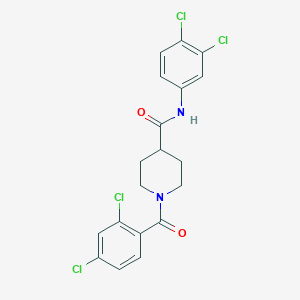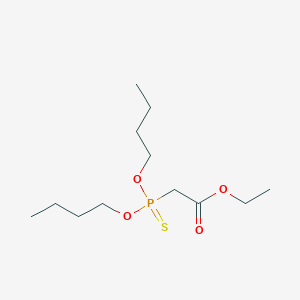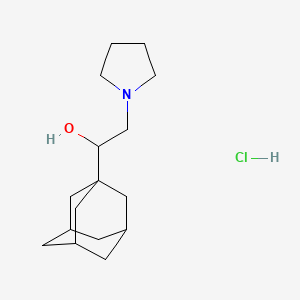![molecular formula C19H34N4O4 B5232916 (4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine, commonly referred to as DMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of DMAP involves its interaction with various biological molecules, including enzymes, proteins, and receptors. DMAP is known to bind to the active site of acetylcholinesterase, inhibiting its activity. DMAP can also interact with other enzymes and proteins, altering their activity and function. Additionally, DMAP can bind to various receptors, modulating their signaling pathways and physiological responses.
Biochemical and Physiological Effects:
DMAP has a wide range of biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, modulate receptor signaling, and alter enzyme activity. DMAP has been shown to enhance neurotransmission, improve cognitive function, and reduce inflammation. Additionally, DMAP has been found to have antioxidant properties, protecting cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of DMAP is its potent inhibitory activity against acetylcholinesterase, making it a valuable tool for studying enzyme kinetics and developing new drugs for the treatment of Alzheimer's disease. DMAP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMAP has some limitations, including its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for research on DMAP, including its potential applications in drug discovery, the study of protein structure and function, and the treatment of neurological disorders. Researchers are also exploring the use of DMAP as a tool for investigating the mechanisms of various biological processes, including neurotransmission, inflammation, and oxidative stress. Additionally, new synthesis methods and modifications of DMAP may lead to the development of more potent inhibitors and drugs with fewer side effects.
合成方法
The synthesis of DMAP involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with bis[3-(dimethylamino)propyl]amine in the presence of a base such as triethylamine. The reaction yields DMAP as a yellow oil, which can be purified using column chromatography. The purity of DMAP can be confirmed using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
DMAP has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and drug discovery. One of the most significant applications of DMAP is in the study of enzyme kinetics. DMAP is known to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DMAP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. This property of DMAP has been used to study the kinetics of acetylcholinesterase inhibition and to develop new drugs for the treatment of Alzheimer's disease.
属性
IUPAC Name |
N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4/c1-20(2)9-7-11-22(12-8-10-21(3)4)15-16-13-18(26-5)19(27-6)14-17(16)23(24)25/h13-14H,7-12,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYDYLMCNNMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)